2-(Benzylamino)-5-chlorobenzoxazole

Description

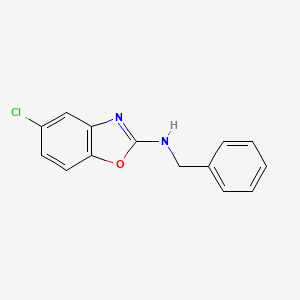

2-(Benzylamino)-5-chlorobenzoxazole is a benzoxazole derivative featuring a benzylamino substituent at position 2 and a chlorine atom at position 5. Benzoxazole is a bicyclic aromatic heterocycle comprising a benzene ring fused to an oxazole ring. The compound’s structure (Figure 1) confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic applications.

Figure 1: Structure of 2-(Benzylamino)-5-chlorobenzoxazole.

Properties

CAS No. |

78749-89-0 |

|---|---|

Molecular Formula |

C14H11ClN2O |

Molecular Weight |

258.70 g/mol |

IUPAC Name |

N-benzyl-5-chloro-1,3-benzoxazol-2-amine |

InChI |

InChI=1S/C14H11ClN2O/c15-11-6-7-13-12(8-11)17-14(18-13)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |

InChI Key |

PALYRMSPZVOLCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(O2)C=CC(=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-5-chloro-1,3-benzoxazol-2-amine can be synthesized through a multi-step process. One common method involves the reaction of 5-chloro-2-mercaptobenzoxazole with oxalyl chloride in dichloromethane, followed by the addition of N,N-dimethylformamide and benzylamine . The reaction is typically carried out at low temperatures (0-5°C) and then warmed to room temperature for completion. The product is purified through chromatography to obtain a pure sample.

Industrial Production Methods

Industrial production of N-benzyl-5-chloro-1,3-benzoxazol-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The benzoxazole ring can undergo oxidation or reduction, leading to different derivatives.

Coupling Reactions: The benzyl group can participate in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized benzoxazole compounds.

Scientific Research Applications

N-benzyl-5-chloro-1,3-benzoxazol-2-amine has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

Biological Studies: Used in studying enzyme inhibition, receptor binding, and other biological interactions.

Material Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.

Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking or π-cation interactions with biological molecules, while the nitrogen and oxygen atoms can form hydrogen bonds . These interactions enable the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzoxazole

The following compounds share structural or functional similarities with 2-(Benzylamino)-5-chlorobenzoxazole:

2-Amino-5-chlorobenzoxazole (Zoxazolamine)

- Structure: 2-Amino substituent at position 2, chlorine at position 5.

- Molecular Formula: C₇H₅ClN₂O

- Key Properties: Exhibits muscle relaxant and uricosuric activities .

- Comparison: Replacement of the benzylamino group with an amino group simplifies synthesis but reduces steric bulk, possibly diminishing target affinity in certain biological systems .

5-Chloro-2-methylbenzoxazole

- Structure: Methyl group at position 2, chlorine at position 5.

- Molecular Formula: C₈H₆ClNO

- Key Properties:

- Comparison: The methyl group lacks the hydrogen-bonding capability of benzylamino, limiting interactions in enzyme-binding pockets .

Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl Acetate

- Structure: Benzoxazole core linked to a tetrazole ring via an ethyl acetate spacer.

- Key Properties:

- Comparison: The tetrazole spacer introduces additional hydrogen-bonding sites, contrasting with the direct benzylamino substitution in the target compound .

Heterocyclic Analogues with Benzylamino Substituents

2-(Substituted Benzylamino)-4-methylthiazole-5-carboxylic Acid Derivatives

- Structure: Thiazole core with benzylamino and carboxylic acid groups.

- Key Properties:

- Comparison: The benzylamino group’s role in enzyme inhibition is conserved, but the thiazole core may reduce aromatic stabilization compared to benzoxazole .

Benzisoxazole Derivatives

Data Table: Structural and Functional Comparison

*Calculated molecular weight. †Approximate value.

Key Research Findings

Substituent Effects: The benzylamino group in 2-(Benzylamino)-5-chlorobenzoxazole enhances lipophilicity and target affinity compared to amino or methyl substituents . Chlorine at position 5 is critical for metabolic stability and electronic modulation across all analogs .

Thiazole-based benzylamino compounds (e.g., ) excel in enzyme inhibition due to the thiazole’s electron-deficient core .

Synthetic Considerations: Migratory cyclization (as in ) is a scalable method for benzylamino-substituted heterocycles but requires optimization for benzoxazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.